molecular formula C15H10N2O B11879312 6-Methoxybenzo[H]quinoline-4-carbonitrile

6-Methoxybenzo[H]quinoline-4-carbonitrile

Cat. No.: B11879312
M. Wt: 234.25 g/mol
InChI Key: KBWIZOKACNTYJN-UHFFFAOYSA-N
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Description

6-Methoxybenzo[H]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxy group at the 6th position and a carbonitrile group at the 4th position on the benzo[H]quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[H]quinoline-4-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate and acetic acid as a catalyst . This one-pot method is efficient and yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 6-methoxybenzo[H]quinoline-4-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[H]quinoline-4-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with DNA replication and inducing apoptosis . The compound’s interaction with enzymes and receptors in the body is a subject of ongoing research.

Comparison with Similar Compounds

  • 6-Methoxybenzo[H]quinoline-3-carbonitrile
  • 8-Methoxybenzo[H]quinoline-4-carbonitrile
  • 6-Methoxybenzo[H]quinoline-2-carbonitrile

Comparison: 6-Methoxybenzo[H]quinoline-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and efficacy in biological assays .

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

6-methoxybenzo[h]quinoline-4-carbonitrile

InChI

InChI=1S/C15H10N2O/c1-18-14-8-13-10(9-16)6-7-17-15(13)12-5-3-2-4-11(12)14/h2-8H,1H3

InChI Key

KBWIZOKACNTYJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C3=CC=CC=C31)C#N

Origin of Product

United States

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